Cas no 1639843-37-0 (Fmoc-Sec(Trt)-OH)

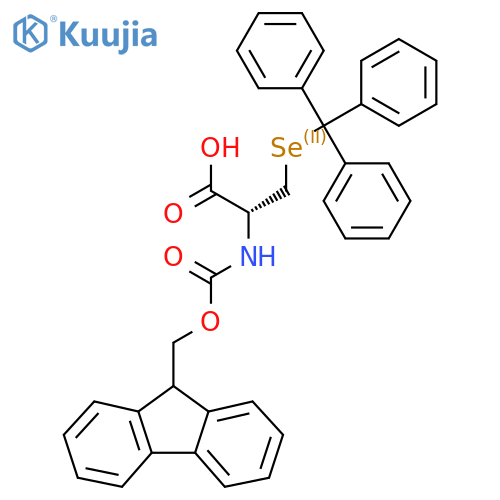

Fmoc-Sec(Trt)-OH structure

Fmoc-Sec(Trt)-OH 化学的及び物理的性質

名前と識別子

-

- Fmoc-Sec(Trt)-OH

- Fmoc-SelenoCys(Trt)-OH

- N-alpha-(9-Fluorenylmethoxycarbonyl)-Se-trityl-L-selenocysteine

- CID 122173654

- Fmoc-selenocysteine(trityl)-OH

- (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(triphenylmethyl)selanyl]propanoic acid

- L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(triphenylmethyl)seleno]-

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tritylselanyl)propanoic acid

- G81932

- MFCD11041250

- 1639843-37-0

-

- インチ: 1S/C37H31NO4Se/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1

- InChIKey: BNOGRCVLEKLKJK-UMSFTDKQSA-N

- ほほえんだ: [Se](C[C@@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 633.14183g/mol

- どういたいしつりょう: 633.14183g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 43

- 回転可能化学結合数: 11

- 複雑さ: 841

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6

じっけんとくせい

- ふってん: 798.1±60.0 °C(Predicted)

- 酸性度係数(pKa): 3.43±0.10(Predicted)

Fmoc-Sec(Trt)-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01K2TY-250mg |

Fmoc-Sec(Trt)-OH |

1639843-37-0 | 97% | 250mg |

$340.00 | 2025-02-13 | |

| Aaron | AR01K2TY-100mg |

Fmoc-Sec(Trt)-OH |

1639843-37-0 | 97% | 100mg |

$191.00 | 2025-02-13 | |

| abcr | AB597259-1g |

Fmoc-selenocysteine(trityl)-OH; . |

1639843-37-0 | 1g |

€488.30 | 2024-07-19 | ||

| Aaron | AR01K2TY-1g |

Fmoc-Sec(Trt)-OH |

1639843-37-0 | 97% | 1g |

$918.00 | 2025-02-13 | |

| abcr | AB597259-5g |

Fmoc-selenocysteine(trityl)-OH; . |

1639843-37-0 | 5g |

€1554.60 | 2024-07-19 | ||

| Aaron | AR01K2TY-5g |

FMOC-SEC(TRT)-OH |

1639843-37-0 | 97% | 5g |

$2752.00 | 2025-03-08 |

Fmoc-Sec(Trt)-OH 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

1639843-37-0 (Fmoc-Sec(Trt)-OH) 関連製品

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 307-59-5(perfluorododecane)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1639843-37-0)Fmoc-Sec(Trt)-OH

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):158/284/765